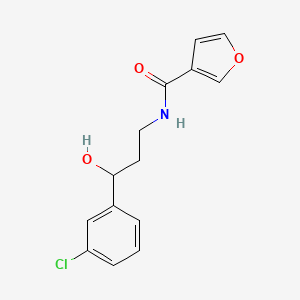

![molecular formula C19H15N3O4S B2561444 1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-24-0](/img/structure/B2561444.png)

1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound or its analogs has been reported in a study . The study optimized a TNF-α inhibitor, EJMC-1, by shape screen and rational design. The most potent compound was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .

Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, making them interesting for researchers to synthesize a variety of indole derivatives .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Dibenzo[e,g]isoindol-1-ones via Scholl-Type Oxidative Cyclization Reactions : This study outlines a flexible synthesis method for dibenzo[e,g]isoindol-1-ones, which are simplified analogues of biological indolocarbazoles with a wide range of biological activities. The method involves tetramic acid sulfonates and uses mild Scholl-type oxidative cyclizations, indicating potential pathways for synthesizing complex sulfonamide derivatives (van Loon et al., 2014).

Ultrasound-Assisted Synthesis and Antioxidant Activity of 3-Selanyl-1H-indole and 3-Selanylimidazo[1,2-a]pyridine Derivatives : This research presents a rapid method for synthesizing organoselenium compounds with demonstrated antioxidant activity, suggesting the importance of novel synthesis methods in developing biologically active molecules (Vieira et al., 2017).

Recent Advances on Biological Active Sulfonamide based Hybrid Compounds : The review highlights the design and development of sulfonamide hybrids with various biological activities, including antibacterial and antitumor effects, underscoring the versatility of sulfonamide compounds in medicinal chemistry (Ghomashi et al., 2022).

Mechanistic Insights and Applications

Binding Study of p-Hydroxybenzoic Acid Esters to Bovine Serum Albumin : This study uses a sulfonamide derivative as a fluorescent probe for investigating the binding of compounds to proteins, demonstrating the utility of sulfonamide derivatives in biochemical assays (Jun et al., 1971).

Investigation of Tautomeric Behavior of Sulfonamide Derivatives : This research focuses on the tautomeric forms of sulfonamide derivatives, showing the relationship between molecular conformation and biological activity, important for understanding the pharmacological properties of complex sulfonamides (Erturk et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Orientations Futures

Mécanisme D'action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” may also interact with multiple targets in the body.

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “this compound” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” would depend on their specific biological activities.

Result of Action

The molecular and cellular effects of “this compound” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[631Given the wide range of biological activities of indole derivatives, these compounds could potentially have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N,N-dimethyl-2-oxo-1-(pyridine-4-carbonyl)benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-21(2)27(25,26)16-7-6-15-17-13(16)4-3-5-14(17)19(24)22(15)18(23)12-8-10-20-11-9-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZHIBFJNRJNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chlorophenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2561361.png)

![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)

![5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2561368.png)

![4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2561369.png)

![8-[3-(Triazol-2-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2561371.png)

![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)

amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide](/img/structure/B2561378.png)

![2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2561379.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2561381.png)

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B2561383.png)